Methyl 4-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy)benzoate
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Overview
Description
Methyl 4-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy)benzoate is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzhydrylpiperazine moiety, which is known for its biological activity, and a benzoate ester group, which is commonly used in pharmaceuticals and organic synthesis.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-((4-benzhydrylpiperazin-1-yl)methyl)-4-methyl-3-phenyl-1h-1,2,4-triazole-5(4h)-thione , have been associated with cholinesterase inhibition . Cholinesterases are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft.
Mode of Action
Based on the structural similarity to other benzhydrylpiperazine derivatives , it may interact with its targets (such as cholinesterases) and inhibit their activity. This inhibition could potentially lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy)benzoate typically involves multiple steps, starting with the preparation of the benzhydrylpiperazine core This can be achieved through the reaction of diphenylmethanol with piperazine under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzoate ester group can be oxidized to produce the corresponding carboxylic acid.
Reduction: The piperazine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxypropoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation: Benzoic acid derivative
Reduction: Piperidine derivative
Substitution: Various substituted hydroxypropoxy derivatives
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and organic materials.
Biology: The benzhydrylpiperazine moiety is known for its biological activity, making this compound a candidate for drug discovery and development, particularly in targeting specific receptors or enzymes.
Industry: The compound's properties make it useful in the production of advanced materials and chemicals, contributing to innovations in material science and engineering.
Comparison with Similar Compounds
Methyl 4-(3-(4-benzylpiperazin-1-yl)propoxy)benzoate: Similar structure but lacks the benzhydryl group.
Methyl 4-(3-(4-phenylpiperazin-1-yl)propoxy)benzoate: Similar core structure but different substituents on the piperazine ring.
Properties
IUPAC Name |
methyl 4-[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O4/c1-33-28(32)24-12-14-26(15-13-24)34-21-25(31)20-29-16-18-30(19-17-29)27(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,25,27,31H,16-21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRYANWRESAJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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